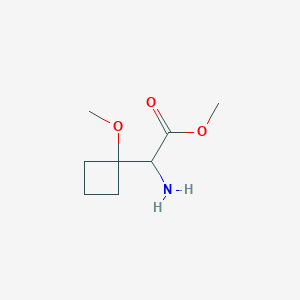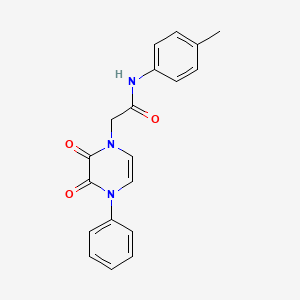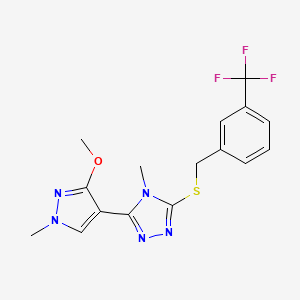![molecular formula C21H25N5O3 B2900621 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 946379-12-0](/img/structure/B2900621.png)
2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex chemical compound. Structurally, it combines a pyrazolopyridazinyl core with an acetamide group, making it an interesting subject of study in both synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically begins with the construction of the pyrazolopyridazinyl core. This is achieved through the condensation of appropriate hydrazine derivatives with substituted pyridazines under controlled conditions. The subsequent steps involve functionalization of the core structure through substitution reactions to introduce the isopropyl and phenyl groups. Finally, the acetamide moiety is introduced via amide bond formation using suitable reagents like acyl chlorides or anhydrides.
Industrial Production Methods: : In industrial settings, the large-scale production of this compound leverages automated synthesizers and continuous flow reactors to ensure high yields and consistent quality. Optimizing reaction times, temperatures, and solvent choices are crucial for efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation reactions, typically at the pyrazolopyridazinyl ring. Reduction reactions are less common but can occur under specific conditions to modify the core structure.
Substitution: : It readily undergoes substitution reactions, especially on the phenyl ring and the nitrogen atoms within the heterocyclic core.
Hydrolysis and Amide Formation: : The acetamide group can participate in hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Various halogenating agents and nucleophiles, often in the presence of catalysts.
Major Products
Oxidation: : Often results in oxidized derivatives with hydroxyl, ketone, or carboxyl functional groups.
Reduction: : Can yield reduced heterocyclic compounds with modified electronic properties.
Substitution: : Typically leads to a variety of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Drug Discovery: : Its unique structure makes it a candidate for various biological activity screens, including anti-inflammatory and anti-cancer properties.
Catalysis: : It can act as a ligand in catalytic cycles, particularly in metal-catalyzed reactions.
Biology
Enzyme Inhibition: : Potential use in studying enzyme inhibition due to its ability to interact with various biological targets.
Medicine
Therapeutic Agent: : Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry
Material Science: : Used in the development of novel materials with specific electronic properties.
Mécanisme D'action
The compound's mechanism of action is multifaceted, involving:
Binding to Proteins and Enzymes: : It can bind to specific proteins, altering their function.
Interference with Cellular Pathways: : It may disrupt key cellular pathways, leading to therapeutic effects.
Modulation of Receptor Activity: : It can modulate receptor activity, influencing cell signaling and function.
Comparaison Avec Des Composés Similaires
2-(4-Isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide stands out due to its unique combination of a pyrazolopyridazinyl core and an acetamide group, which is not commonly found in similar compounds. Similar compounds include:
1-Phenyl-3-(2-pyridyl)-2-pyrazoline: : Lacks the complex heterocyclic structure.
2-(1H-pyrazol-3-yl)pyridine: : Simpler structure with fewer functional groups.
N-(2-Tetrahydrofuranyl)acetamide: : Lacks the pyrazolopyridazinyl core.
Each of these similar compounds has distinct structural features and different reactivity profiles, highlighting the uniqueness of this compound in synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14(2)19-17-12-23-26(15-7-4-3-5-8-15)20(17)21(28)25(24-19)13-18(27)22-11-16-9-6-10-29-16/h3-5,7-8,12,14,16H,6,9-11,13H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVVBXSLNUXLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2900540.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-phenethylurea](/img/structure/B2900545.png)

![1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2900548.png)




![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2900558.png)

![4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2900560.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2900561.png)
